molecular formula C23H19NO5 B13758989 1-Amino-4-hydroxy-2-(2-(4-methylphenoxy)ethoxy)anthraquinone CAS No. 26219-05-6

1-Amino-4-hydroxy-2-(2-(4-methylphenoxy)ethoxy)anthraquinone

Cat. No.: B13758989
CAS No.: 26219-05-6
M. Wt: 389.4 g/mol
InChI Key: SMEDYRMOLZVXSL-UHFFFAOYSA-N
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Description

1-Amino-4-hydroxy-2-(2-(4-methylphenoxy)ethoxy)anthraquinone is a specialized anthraquinone derivative of significant interest in chemical and materials research. This compound serves as a key intermediate in the development of novel functional dyes and pigments, leveraging the anthraquinone structure's capacity for vibrant color and stability . Its structural motif is also highly relevant in the exploration of new materials for energy storage, particularly in the design of aqueous organic redox flow batteries, where anthraquinone-based molecules can enable high-performance energy storage through mechanisms such as hydrogen bonding induction . Furthermore, the broader class of anthraquinones is extensively studied in pharmaceutical and biological contexts, especially for their laxative effects. Research into these mechanisms has provided insights into cellular processes, including the induction of apoptosis in colonic epithelial cells, making such compounds valuable tools for probing biochemical pathways . As such, this chemical offers researchers a versatile building block for applications spanning from advanced material science to biochemical investigation.

Properties

CAS No.

26219-05-6

Molecular Formula

C23H19NO5

Molecular Weight

389.4 g/mol

IUPAC Name

1-amino-4-hydroxy-2-[2-(4-methylphenoxy)ethoxy]anthracene-9,10-dione

InChI

InChI=1S/C23H19NO5/c1-13-6-8-14(9-7-13)28-10-11-29-18-12-17(25)19-20(21(18)24)23(27)16-5-3-2-4-15(16)22(19)26/h2-9,12,25H,10-11,24H2,1H3

InChI Key

SMEDYRMOLZVXSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCOC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N

Origin of Product

United States

Preparation Methods

Reduction and Cyclization Approach

A well-documented method involves the reduction of 3-nitrobenzoylbenzoic acid derivatives followed by ring closure to form the anthraquinone nucleus. According to a patented process, the reaction proceeds as follows:

  • Starting from 3-nitrobenzoylbenzoic acid derivatives, reduction is carried out using reducing agents such as iron, sulfur, paraformaldehyde, or alkali metal salts of hydroxymethanesulfinic acid.
  • The reaction requires at least 4 to 7 redox equivalents of reducing agent per nitro group to achieve up to 80% conversion.
  • The reduced intermediate is then heated in 5% oleum (sulfuric acid with sulfur trioxide) in the presence of boric acid or boron trihalide catalysts at 140–170°C to induce ring closure forming 1-amino-4-hydroxyanthraquinone derivatives.
  • The product is isolated by precipitation in water and purified by washing and drying.

This method is economical and technically simple, providing good yields of amino-hydroxy anthraquinones substituted at the 2- and 3-positions.

Step Conditions/Notes Yield/Outcome
Reduction of nitro group Fe, S, paraformaldehyde, or alkali metal salt; 4-7 redox eq. ~80% conversion
Ring closure 5% oleum, 140–170°C, boric acid catalyst Formation of 1-amino-4-hydroxyanthraquinone derivatives
Work-up Precipitation in water, filtration, washing Purified amino-hydroxy anthraquinone

Analytical and Purification Techniques

The product 1-amino-4-hydroxy-2-(2-(4-methylphenoxy)ethoxy)anthraquinone can be analyzed and purified using:

Summary Table of Preparation Methods

Step Method/Conditions Key Reagents/Catalysts Yield/Notes
1. Reduction & ring closure Reduction of nitrobenzoylbenzoic acid; heating in oleum with boric acid catalyst Fe, S, paraformaldehyde; boric acid; 5% oleum Up to 80% conversion; 40% isolated yield in examples
2. Nucleophilic substitution Reaction of 1-amino-2-chloro-4-hydroxyanthraquinone with 2-(4-methylphenoxy)ethanol in organic solvent with base and phase-transfer catalyst Chlorobenzene; K2CO3; quaternary ammonium salt Efficient substitution; mild conditions
3. Purification & analysis RP-HPLC with MeCN/water/phosphoric acid or formic acid Newcrom R1 HPLC column Suitable for purity and impurity profiling

Chemical Reactions Analysis

1-Amino-4-hydroxy-2-(2-(4-methylphenoxy)ethoxy)anthraquinone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-4-hydroxy-2-(2-(4-methylphenoxy)ethoxy)anthraquinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-4-hydroxy-2-(2-(4-methylphenoxy)ethoxy)anthraquinone involves its interaction with biological molecules through its functional groups. The amino and hydroxy groups can form hydrogen bonds with proteins and nucleic acids, potentially disrupting their normal function. The compound’s ability to intercalate into DNA and generate reactive oxygen species may contribute to its anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Anthraquinone Derivatives

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of the target compound with its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents LogP Key Applications/Properties
1-Amino-4-hydroxy-2-(2-(4-methylphenoxy)ethoxy)anthraquinone (Target) C23H19NO5 389.407 1-NH2, 4-OH, 2-(2-(4-methylphenoxy)ethoxy) ~4.5* Potential anticancer agent, dye intermediate
1-Amino-4-hydroxy-2-(4-(2-phenoxyethoxy)phenoxy)anthraquinone C28H21NO6 467.477 1-NH2, 4-OH, 4-phenoxyethoxy 5.12 HPLC analysis, analytical standards
1-Amino-4-(cyclohexylamino)-2-(2-hydroxyethoxy)anthraquinone C22H23N2O5 395.43 1-NH2, 4-cyclohexylamino, 2-hydroxyethoxy N/A Dye synthesis, photodynamic therapy
4-Amino-1-hydroxy-2-phenoxyanthraquinone C20H13NO4 331.33 4-NH2, 1-OH, 2-phenoxy N/A DNA intercalation studies
Disperse Red 53 (1-Amino-4-hydroxy-2-(2-(2-methoxyethoxy)ethoxy)anthraquinone) C21H21NO7 399.40 1-NH2, 4-OH, 2-(2-(2-methoxyethoxy)ethoxy) ~3.2* Textile dye, optical materials

*Estimated using fragment-based methods due to lack of experimental data.

Key Observations:
  • Substituent Effects on Solubility: The target compound’s 2-(4-methylphenoxy)ethoxy chain balances hydrophobicity (logP ~4.5) with moderate solubility in organic solvents. In contrast, Disperse Red 53’s longer ethoxy chain with a terminal methoxy group reduces logP (~3.2) and enhances aqueous solubility, making it suitable for dye applications .

Biological Activity

1-Amino-4-hydroxy-2-(2-(4-methylphenoxy)ethoxy)anthraquinone (CAS Number: 26219-05-6) is a synthetic compound belonging to the anthraquinone class, known for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article examines the biological activity of this compound, exploring its synthesis, mechanisms of action, and efficacy against various cell lines.

PropertyValue
Molecular FormulaC23H19NO5
Molecular Weight389.40 g/mol
Density1.366 g/cm³
Boiling Point666.9 °C
LogP4.097

Synthesis and Derivatives

The synthesis of this compound involves several steps, including methylation and acylation processes. Research has shown that modifications to the anthraquinone structure can significantly enhance its biological properties. For instance, derivatives synthesized from aminoanthraquinones have demonstrated potent cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and Hep-G2 (liver cancer) .

Anticancer Activity

This compound exhibits significant cytotoxic effects on various cancer cell lines. The following table summarizes the IC50 values for this compound and its derivatives:

CompoundCell LineIC50 (µg/mL)
This compoundMCF-7Not specified
Hep-G2Not specified
3aMCF-71.1
Hep-G21.2
5aMCF-71.1
Hep-G23.0
5bMCF-73.0
Hep-G213.0

The data indicates that derivatives like 3a and 5a show strong cytotoxicity, with IC50 values as low as 1.1 µg/mL , suggesting high potency against these cancer cell lines .

Antimicrobial Activity

In addition to anticancer properties, the compound has been evaluated for antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, Candida albicans, and Escherichia coli. The results indicate that certain derivatives possess notable antimicrobial effects, further expanding the potential applications of this compound in therapeutic settings .

The mechanism by which this compound exerts its biological effects is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This oxidative stress can trigger apoptotic pathways, effectively promoting cell death in malignant cells while sparing normal cells .

Case Studies

Several studies have explored the efficacy of aminoanthraquinone derivatives in clinical settings:

  • Study on MCF-7 Cells : A study demonstrated that compounds derived from aminoanthraquinones exhibited significant cytotoxicity against MCF-7 cells with IC50 values ranging from 1.1 to 3.0 µg/mL .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of these compounds against MRSA and found promising results, indicating potential for development as antimicrobial agents .

Q & A

Q. What spectroscopic and chromatographic methods are recommended for identifying and characterizing 1-Amino-4-hydroxy-2-(2-(4-methylphenoxy)ethoxy)anthraquinone?

Answer:

  • HPLC Analysis : Use reverse-phase (RP) chromatography with a Newcrom R1 column. A validated method employs a mobile phase of acetonitrile:water (70:30 v/v) at 1.0 mL/min flow rate, with UV detection at 520 nm. Retention times and peak purity should be compared to reference standards .
  • Spectroscopic Identification :
    • UV-Vis : Anthraquinone derivatives typically exhibit strong absorption bands at 250–300 nm (π→π* transitions) and 400–600 nm (n→π* transitions).
    • Mass Spectrometry (MS) : Confirm molecular weight (C₃₁H₂₇NO₆, theoretical MW 533.55) via high-resolution MS.
    • NMR : Analyze substituent positions using ¹H and ¹³C NMR, focusing on aromatic protons (δ 6.8–8.5 ppm) and ether linkages (δ 3.5–4.5 ppm) .

Q. What are the standard protocols for synthesizing this compound, and what critical reaction parameters must be controlled?

Answer:

  • Key Synthesis Steps :
    • Etherification : React 1-amino-4-hydroxy-2-chloroanthraquinone with 2-(4-methylphenoxy)ethanol under alkaline conditions (e.g., K₂CO₃ in DMF) at 120–130°C for 8–12 hours.
    • Purification : Isolate via column chromatography (silica gel, eluent: dichloromethane/methanol 95:5).
  • Critical Parameters :
    • Temperature : Excessively high temperatures (>140°C) promote side reactions (e.g., diether formation).
    • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities (e.g., anticancer vs. antimicrobial efficacy) of this anthraquinone derivative?

Answer:

  • Experimental Design :
    • Dose-Response Studies : Test across a wide concentration range (0.1–100 µM) to identify therapeutic windows and cytotoxic thresholds.
    • Mechanistic Profiling : Use RNA sequencing or proteomics to compare pathways affected in cancer cells (e.g., apoptosis) vs. microbial targets (e.g., membrane disruption).
  • Comparative Analysis : Benchmark against structurally similar anthraquinones (e.g., 1-Amino-3-chloro-4-hydroxy-2-phenoxyanthraquinone) to isolate the impact of the 2-(4-methylphenoxy)ethoxy substituent .

Q. What strategies optimize the yield of the target compound while minimizing byproducts like 1',6'-bis-(1-amino-4-hydroxyanthraquinonyloxy)-hexane?

Answer:

  • Reaction Optimization :
    • Stoichiometry : Use a 3:1 molar ratio of 2-(4-methylphenoxy)ethanol to anthraquinone precursor to limit oligomerization.
    • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency at lower temperatures.
  • Byproduct Mitigation :
    • Temperature Gradients : Perform the reaction in two stages: initial etherification at 125–135°C, followed by selective cleavage of diether byproducts at 140–150°C .

Q. How does the logP value (5.12) influence this compound’s bioavailability and cellular uptake in pharmacological studies?

Answer:

  • Bioavailability Prediction : The high logP suggests strong lipid membrane permeability but potential solubility limitations. Use computational tools (e.g., SwissADME) to predict absorption and distribution.
  • Experimental Validation :
    • Solubility Enhancement : Test co-solvents (e.g., PEG-400) or cyclodextrin-based formulations.
    • Cellular Uptake Assays : Compare intracellular concentrations in cancer vs. normal cells using LC-MS/MS .

Q. What analytical techniques are suitable for detecting degradation products under varying storage conditions?

Answer:

  • Stability-Indicating Methods :
    • Forced Degradation : Expose the compound to heat (60°C), light (UV, 254 nm), and humidity (75% RH) for 14 days.
    • LC-MS/MS Analysis : Monitor for hydrolysis products (e.g., free anthraquinone core) and oxidative derivatives (e.g., quinone methides) .

Q. How do researchers validate the compound’s purity for in vitro bioassays, and what thresholds are acceptable?

Answer:

  • Purity Criteria :
    • HPLC : ≥95% purity (area normalization at 254 nm).
    • Elemental Analysis : Carbon/Nitrogen ratios within ±0.3% of theoretical values.
  • Impurity Profiling :
    • Limit Tests : Quantify residual solvents (e.g., DMF) via GC-MS per ICH Q3C guidelines .

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